Methyl 4-bromo-5-nitropicolinate
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Overview
Description
Methyl 4-bromo-5-nitropicolinate is an organic compound with the molecular formula C7H5BrN2O4. It is a derivative of picolinic acid, featuring both bromine and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-nitropicolinate typically involves a multi-step process. One common method starts with the nitration of methyl picolinate to introduce the nitro group. This is followed by bromination to add the bromine atom at the desired position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide (NBS) for bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. The choice of solvents, catalysts, and purification methods are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-5-nitropicolinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products:
Nucleophilic Substitution: Formation of substituted picolinates.
Reduction: Formation of amino derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
Methyl 4-bromo-5-nitropicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-nitropicolinate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the nitro and bromine groups can influence its reactivity and binding affinity. The pathways involved often include nucleophilic attack, reduction, and coupling reactions .
Comparison with Similar Compounds
Methyl 4-bromo-5-nitrophthalodinitrile: Similar in structure but with additional nitrile groups.
Methyl 4-bromo-5-nitrobenzoate: Similar functional groups but different core structure.
Methyl 4-bromo-5-nitroindole: Contains an indole ring instead of a picolinic acid derivative
Uniqueness: Methyl 4-bromo-5-nitropicolinate is unique due to its specific substitution pattern on the picolinic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C7H5BrN2O4 |
---|---|
Molecular Weight |
261.03 g/mol |
IUPAC Name |
methyl 4-bromo-5-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7(11)5-2-4(8)6(3-9-5)10(12)13/h2-3H,1H3 |
InChI Key |
ALWIXLVYPMRDBT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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